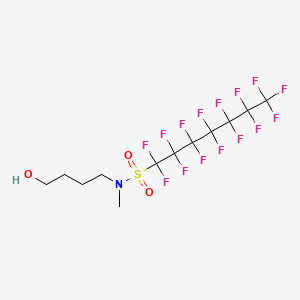
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is a complex organic compound that features an indole ring structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate typically involves multi-step organic reactions. One possible route could involve the formation of the indole ring followed by the introduction of the amino acid side chain. Key steps might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through peptide coupling reactions using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Número CAS |
66642-42-0 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3.C8H7N/c1-5-9(3,6(2)11)7(10)8(12)13-4;1-2-4-8-7(3-1)5-6-9-8/h7H,5,10H2,1-4H3;1-6,9H/t7-,9+;/m1./s1 |
Clave InChI |
UFRSIGFPARXJQZ-JXLXBRSFSA-N |
SMILES isomérico |
CC[C@](C)([C@@H](C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
SMILES canónico |
CCC(C)(C(C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


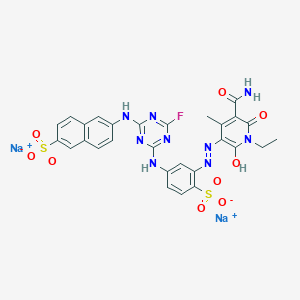
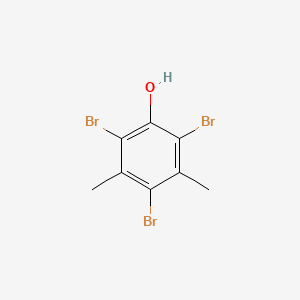
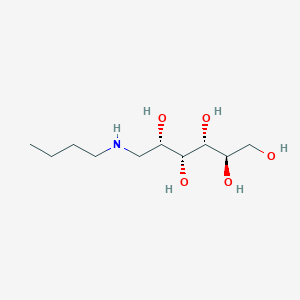
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
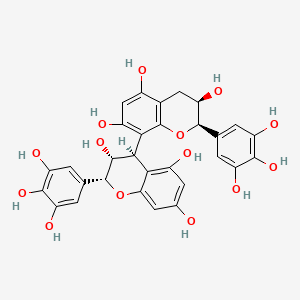


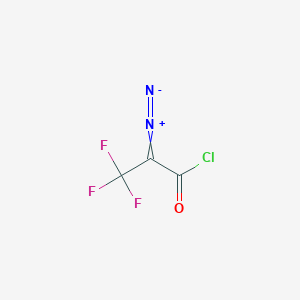
![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
